7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Beschreibung
7-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spirocyclic chromenone derivative characterized by a fused chromene ring and a cyclohexanone moiety. Its structure includes a hydroxyl group at position 7 and a methyl substituent on the cyclohexane ring.
Synthesis: The synthesis of spirochromanone derivatives, including this compound, often employs Kabbe condensation. For instance, Ramakishore et al. (2017) reported a method using 1,1'-(4,6-dihydroxy-1,3-phenylene)bis(ethylene glycol monomethyl ether) and cyclohexanone in ethanol with pyrrolidine as a base under reflux. Subsequent reactions with benzaldehydes yield spirochroman-4-ones with coumarin hybrids, which undergo molecular cyclization in trifluoroacetic acid to form flavone-containing spirochromanones .
Eigenschaften
IUPAC Name |
7-hydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-6-15(7-5-10)9-13(17)12-3-2-11(16)8-14(12)18-15/h2-3,8,10,16H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXURMDUNBMQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation Methods of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
General Synthetic Strategy
The synthesis typically involves:
- Formation of a chromene or chromanone intermediate bearing the hydroxy group at the 7-position.
- Construction of the spirocyclic junction by cyclization with a cyclohexanone or cyclohexane derivative.
- Introduction or retention of the methyl substituent at the 4' position on the cyclohexane ring.
This is often achieved through condensation reactions, protection/deprotection steps, and cyclization under controlled conditions.
Stepwise Preparation Details
Starting Materials and Protection
- The synthesis often starts from 7-hydroxy-4-methylcoumarin or related chromene precursors.
- Protection of the phenolic hydroxy group is commonly done using methoxymethyl chloride (MOMCl) in the presence of a base such as DIPEA to prevent side reactions during subsequent steps.
Formation of Chalcone or Intermediate
- The key intermediate chalcone is formed by aldol condensation between the protected acetophenone derivative and an appropriate aldehyde or ketone.
- Reaction conditions are optimized at moderate temperatures (around 75 °C) to improve yields and avoid decomposition.
Cyclization to Spirochromanone
- The chalcone intermediate undergoes cyclization in ethanol with sodium acetate as a catalyst to form the spirochromanone ring system.
- This step yields a mixture of diastereomers, which can be separated or further processed.
Deprotection and Final Functionalization
- The MOM protecting group is removed under acidic conditions (e.g., concentrated HCl in methanol) at room temperature to regenerate the free hydroxy group at the 7-position.
- The methyl group at the 4' position is retained throughout the synthesis or introduced via alkylation reactions using alkyl bromides and sodium hydride in DMF.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxy protection | MOMCl, DIPEA, DCM | 0 °C | 1 h | 64-86 | Protects phenolic OH |
| Aldol condensation (chalcone) | Acetophenone derivative + aldehyde, NaH | 75 °C | 1-7 h | 9.5-48 | Moderate temperature improves yield |
| Cyclization | Ethanol, sodium acetate | Reflux | Several h | Moderate | Forms spirocyclic chromanone |
| Deprotection | Concentrated HCl, MeOH | Room temp | Overnight | High | Regenerates free hydroxy group |
| Alkylation (methylation) | Alkyl bromide, NaH, DMF | 0 °C to RT | 1-7 h | Moderate | Introduces methyl substituent |
Detailed Research Findings and Analytical Data
- NMR Spectroscopy : The 1H NMR spectra of intermediates and final products show characteristic signals for the hydroxy proton (~13.7 ppm), aromatic protons (~6.2 ppm), methoxymethyl groups (~5.2 ppm), and methyl substituents (~1.1-1.4 ppm).
- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~246 g/mol) confirm the identity of the spirochromanone derivatives.
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate mixtures is used for purification, yielding pale yellow solids with good purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Phenol protection | MOMCl, DIPEA, DCM, 0 °C | Protect hydroxy group | MOM-protected intermediate |
| Aldol condensation | NaH, DMF, aldehyde/acetophenone, 75 °C | Form chalcone intermediate | Chalcone with moderate yield |
| Cyclization | Sodium acetate, ethanol, reflux | Spiro ring formation | Spirochromanone diastereomers |
| Deprotection | Concentrated HCl, MeOH, RT | Remove MOM group | Free hydroxy spirochromanone |
| Alkylation (if needed) | Alkyl bromide, NaH, DMF | Introduce methyl substituent | Methylated spirochromanone |
The preparation of This compound involves a well-established synthetic route starting from hydroxy-substituted chromene derivatives. Key steps include phenol protection, aldol condensation to form chalcone intermediates, cyclization to the spirocyclic core, and final deprotection to yield the target compound. Alkylation reactions enable the introduction of the methyl group at the 4' position. Reaction conditions such as temperature, choice of base, and solvents are critical for optimizing yields and purity. Analytical data from NMR, mass spectrometry, and chromatography confirm the successful synthesis of the compound.
This synthesis approach is supported by multiple peer-reviewed studies and chemical databases, ensuring its reliability and reproducibility for research and potential pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure can impart interesting physical and chemical properties to derivatives synthesized from it .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic effects. It may exhibit antioxidant, anticancer, or antimicrobial activities, making it a candidate for drug development. Studies have shown that similar spiro compounds can inhibit specific enzymes or pathways involved in disease processes .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure might also make it useful in the design of novel catalysts or other functional materials .
Wirkmechanismus
The mechanism by which 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in oxidative stress, thereby exerting antioxidant effects . The pathways involved would vary based on the specific biological context and the compound’s interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
4'-tert-Butyl-7-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one Derivatives
- Bioactivity : Demonstrated potent anti-inflammatory and analgesic activities via COX-2 inhibition (IC₅₀ values comparable to indomethacin) . Molecular docking studies confirm strong binding to COX-2 active sites .
- Synthesis : Starting from spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one, optimized via p-toluenesulfonic acid catalysis .
6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Spiro[chromene-2,1'-cyclobutan]-4(3H)-one
Antimicrobial and Antifungal Activity
Anti-Inflammatory and Analgesic Activity
- Spiroquinazoline Derivatives: Superior COX-2 inhibition (IC₅₀: 0.8 µM) compared to 7-hydroxy-4'-methylspirochromanone, which lacks significant COX-2 binding in docking studies .
Physicochemical and Pharmacokinetic Properties
Biologische Aktivität
7-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spiro compound that has garnered significant attention due to its potential biological activities, particularly its antioxidant properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Chemical Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.3 g/mol
- CAS Number : 1177724-92-3
Antioxidant Activity
The primary biological activity of this compound is its antioxidant properties . It has been shown to inhibit lipid peroxidation, a process that leads to cellular damage, particularly in neuronal tissues. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Interaction with Biomolecules
Research indicates that this compound interacts with various enzymes and proteins involved in oxidative stress responses. It binds to specific biomolecules, modulating their activity and thus influencing cellular signaling pathways. For instance, it demonstrates the ability to inhibit oxidative damage in brain homogenates, suggesting a neuroprotective role .
Cytotoxic Effects
The cytotoxicity of spiro compounds has been evaluated against several human cancer cell lines. In related studies, compounds structurally similar to this compound exhibited significant inhibitory effects against colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells. This suggests that further investigation into the cytotoxic properties of this specific compound could yield promising results .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation reactions under catalytic conditions. For example:
- Catalysts: Dimethylaminopyridine (DMAP) or BF₃·Et₂O facilitate spiro-ring formation .
- Solvents: Acetonitrile (MeCN) or ethanol are common, with reactions conducted at elevated temperatures (e.g., 180°C for 2 hours) .
- Workup: Silica gel chromatography (using EtOAC/hexanes) isolates the product, yielding ~83% in optimized cases .
Key Variables Table:
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMAP | MeCN | 180 | 83 | |
| BF₃·Et₂O | EtOH | 78 | 75 |
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation requires:
- X-ray crystallography: SHELX software refines crystallographic data to resolve the spiro junction and substituent positions .
- NMR spectroscopy: ¹H and ¹³C NMR identify characteristic shifts (e.g., δ 2.81 ppm for CH₂ groups in the chromene ring, δ 6.88–7.85 ppm for aromatic protons) .
- Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₆H₁₆O₃).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s anticancer potential?
Methodological Answer:
- Cell viability assays: Use MTT assays on MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) cell lines. IC₅₀ values quantify cytotoxicity .
- Apoptosis assays: Annexin V/PI staining via flow cytometry detects early/late apoptotic cells .
- Comparative studies: Benchmark against known anticancer agents (e.g., doxorubicin) to contextualize efficacy.
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Cross-validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations clarify spatial proximity in crowded spiro regions .
- Computational modeling: DFT calculations predict NMR shifts and compare with experimental data to identify discrepancies .
- Crystallographic backup: Single-crystal X-ray structures provide definitive bond-length/angle data, overriding ambiguous spectroscopic assignments .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., PARP-1 or PPAR-γ). Focus on hydrogen bonding with the 7-hydroxy group and hydrophobic interactions with the spiro ring .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target protein .
- SAR analysis: Compare docking scores of derivatives (e.g., methyl vs. tert-butyl substituents) to identify critical functional groups .
Q. How can synthetic yields be optimized while minimizing side-product formation?
Methodological Answer:
- Reaction monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., ketone intermediates in spirocyclization) .
- Catalyst screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Solvent effects: Polar aprotic solvents (DMF) may improve solubility of intermediates, reducing polymerization side reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across similar spiro compounds?
Methodological Answer:
- Meta-analysis: Compile IC₅₀ values from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify trends .
- Assay standardization: Re-test compounds under identical conditions (e.g., 48-h MTT incubation, 10% FBS media) to eliminate protocol variability .
- Structural tweaks: Introduce electron-withdrawing groups (e.g., -NO₂) to the chromene ring and compare activity shifts .
Q. Tables for Comparative Analysis
Q. Table 1: Anticancer Activity of Spiro Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Parent spirochromene | MCF-7 | 45.2 | MTT | |
| 4'-tert-butyl derivative | HT29 | 28.7 | Apoptosis | |
| Piperidine-substituted | A2780 | 12.4 | MTT |
Q. Table 2: Catalytic Efficiency in Synthesis
| Catalyst | Reaction Time (h) | Purity (%) | Side Products (%) |
|---|---|---|---|
| DMAP | 2 | 95 | <5 |
| BF₃·Et₂O | 6 | 88 | 12 |
| p-TsOH | 4 | 90 | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
